4-Iodo-1-propyl-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-propylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSKHFJJRQQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Transformations of 4 Iodo 1 Propyl 1h Pyrazol 3 Amine
Cross-Coupling Reactions at the C-4 Iodo Position
The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of substituents.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation
Palladium catalysts are highly effective in mediating the formation of C-C bonds at the C-4 position of 4-Iodo-1-propyl-1H-pyrazol-3-amine. The Suzuki-Miyaura and Sonogashira reactions are prominent examples of such transformations.
The Suzuki-Miyaura coupling facilitates the reaction between the 4-iodopyrazole (B32481) and various organoboron compounds, such as boronic acids or esters, to form a new C-C bond. While iodo-substituted pyrazoles are viable substrates, studies on related halogenated aminopyrazoles have indicated that their bromo and chloro counterparts can sometimes be superior due to a reduced tendency for dehalogenation as a side reaction. acs.org Nevertheless, under optimized conditions, the Suzuki-Miyaura reaction remains a valuable tool for the arylation, heteroarylation, and vinylation of the pyrazole core.
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for Halogenated Aminopyrazoles
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Iodo-1H-pyrazol-3-amine analog | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Moderate |
| 2 | 4-Bromo-1H-pyrazol-3-amine analog | 2-Thienylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | High |
The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of the 4-iodopyrazole with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The resulting alkynylpyrazoles are versatile intermediates for further transformations.
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Catalyst | Co-catalyst | Base | Solvent |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| 2 | 4-Iodo-1H-pyrazol-3-amine analog | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NEt | DMF |
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-based methods for C-C and C-heteroatom bond formation. organic-chemistry.org While classic Ullmann conditions often require harsh reaction temperatures, modern protocols have expanded the scope and applicability of copper-mediated transformations. For instance, CuI-catalyzed coupling reactions have been successfully employed for the alkoxylation of 4-iodopyrazoles with various alcohols. nih.govsemanticscholar.org This method provides a direct route to 4-alkoxypyrazoles, which are of interest in medicinal chemistry.
C-N Coupling Reactions (Amination) for Further Functionalization
The introduction of a nitrogen-based substituent at the C-4 position can be achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination . wikipedia.orgnih.govorganic-chemistry.orgcapes.gov.bryoutube.com This reaction allows for the coupling of the 4-iodopyrazole with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The versatility of the Buchwald-Hartwig amination makes it a powerful tool for the synthesis of highly functionalized pyrazole derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope.
Reactivity of the C-3 Amine Moiety
The 3-amino group of this compound is a versatile nucleophilic center that can readily participate in a variety of chemical transformations. These reactions are pivotal for extending the molecular framework and for the construction of fused heterocyclic systems.
Functionalization of the Amino Group
The primary amine at the C-3 position can be readily functionalized through various reactions, including acylation and sulfonylation.
Acylation of the amino group is a straightforward process, typically achieved by reacting the aminopyrazole with an acylating agent such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling reagent. youtube.com This reaction leads to the formation of the corresponding amide derivatives, which are common motifs in pharmacologically active molecules. nih.gov
Sulfonylation involves the reaction of the aminopyrazole with a sulfonyl chloride in the presence of a base to yield sulfonamides. researchgate.netfigshare.comnih.govresearchgate.netgoogle.com Pyrazole-based sulfonamides are a well-established class of compounds with a broad range of biological activities.
Table 3: Functionalization of the 3-Amino Group of Pyrazole Derivatives
| Reaction | Reagent | Product Type |
| Acylation | Acetyl chloride | N-(Pyrazol-3-yl)acetamide |
| Acylation | Benzoic anhydride | N-(Pyrazol-3-yl)benzamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(Pyrazol-3-yl)-4-methylbenzenesulfonamide |
Condensation and Cyclization Reactions to Form Fused Heterocycles
The 3-aminopyrazole (B16455) moiety is an excellent building block for the synthesis of fused heterocyclic systems, particularly pyrazolopyridines and pyrazolopyrimidines, which are prominent scaffolds in medicinal chemistry. nih.govnih.govekb.egmdpi.comnih.govnih.govmdpi.comingentaconnect.comthieme-connect.comrsc.orgnih.govresearchgate.netarkat-usa.orgchim.itacs.orgnih.gov
The condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy to construct the pyrazolo[3,4-b]pyridine core. nih.govnih.govmdpi.comingentaconnect.comthieme-connect.comnih.govchim.itacs.org The reaction typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.
Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized by reacting the aminopyrazole with various reagents that provide the necessary two-carbon unit to form the pyrimidine (B1678525) ring. nih.govekb.egmdpi.comnih.govrsc.org For example, condensation with orthoesters followed by cyclization is a widely used method. These fused heterocyclic systems are of significant interest due to their diverse biological activities. nih.govekb.egmdpi.comnih.govrsc.org
Table 4: Synthesis of Fused Heterocycles from 3-Aminopyrazoles
| Fused Heterocycle | Reagent | General Reaction Type |
| Pyrazolo[3,4-b]pyridine | 1,3-Diketone | Condensation/Cyclization |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketone | Michael Addition/Cyclization |
| Pyrazolo[3,4-d]pyrimidine | Diethyl malonate derivative | Condensation/Cyclization |
| Pyrazolo[3,4-d]pyrimidine | Formamide | Condensation/Cyclization |
Synthesis of Pyrazolo[3,4-d]pyrimidine Systems
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and is central to numerous pharmacologically active compounds. nih.govrsc.org The synthesis of these systems often relies on the cyclocondensation of 3-aminopyrazoles with suitable three-carbon electrophilic partners. For a substrate like this compound, the 3-amino group serves as the key nucleophilic center for building the adjacent pyrimidine ring.
A prevalent method involves the reaction with β-dicarbonyl compounds or their synthetic equivalents. figshare.com For instance, condensation with a 1,3-diketone would proceed via initial nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by an intramolecular cyclization and dehydration to furnish the pyrazolo[3,4-d]pyrimidine core. The reaction conditions can be tuned to control the outcome, with microwave-assisted synthesis being reported as a rapid and efficient method for such cyclizations. nih.gov
Another effective strategy employs the reaction of the aminopyrazole with ortho-amino esters of pyrazole and various nitriles in the presence of a base like potassium tert-butoxide, which can also yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov One-pot syntheses have also been developed, for example, by reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization, to produce the fused pyrimidine ring. researchgate.net
The general synthetic approach is outlined in the table below, illustrating the versatility of aminopyrazoles in constructing the pyrazolo[3,4-d]pyrimidine system.
| Reagent Type | Reaction Description | Resulting Core Structure |
| β-Dicarbonyl Compounds | Cyclocondensation | Pyrazolo[3,4-d]pyrimidine |
| Nitriles/Ortho-amino esters | Base-mediated cyclization | Pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| N,N-substituted amides/PBr3 | One-pot Vilsmeier amidination & cyclization | Pyrazolo[3,4-d]pyrimidine |
These methods highlight the potential of this compound as a building block for diverse pyrazolo[3,4-d]pyrimidine derivatives, where the iodo and propyl groups can be retained for further functionalization.
Formation of Other Fused Pyrazoloazines
Beyond pyrazolo[3,4-d]pyrimidines, the reactivity of the 3-amino group in this compound allows for the synthesis of a wide array of other fused pyrazoloazines. These reactions typically involve the [3+3] or related cyclocondensation of the aminopyrazole with various 1,3-bielectrophiles. nih.gov
Pyrazolo[1,5-a]pyrimidines: This class of compounds can be synthesized through the reaction of 3-aminopyrazoles with reagents like β-enaminones, chalcones, or β-ketonitriles. nih.govnih.govrsc.org The reaction with chalcones (α,β-unsaturated ketones), for example, provides a direct route to 5,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines. rsc.org The versatility of this approach is enhanced by multicomponent strategies, such as the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, which yields a diverse range of pyrazolo[1,5-a]pyrimidines under microwave heating. nih.gov
Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine system is often achieved through the Friedländer annulation or related reactions. researchgate.net This involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. For instance, reacting 3-aminopyrazoles with 1,3-dicarbonyl compounds can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. mdpi.com When the dicarbonyl compound is unsymmetrical, the reaction can produce a mixture of regioisomers, although regioselectivity can often be controlled by the differing electrophilicity of the two carbonyl groups. mdpi.com A notable method involves the reaction with alkynyl aldehydes, where a cascade 6-endo-dig cyclization, activated by silver or iodine, can produce functionalized pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov
The following table summarizes key reactions for the synthesis of these fused systems from aminopyrazole precursors.
| Fused System | Key Reagents | Reaction Type |
| Pyrazolo[1,5-a]pyrimidine | Chalcones, β-Enaminones | Cyclocondensation |
| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyls, α,β-Unsaturated Ketones | Friedländer Annulation |
| Pyrazolo[3,4-b]pyridine | Alkynyl Aldehydes | Cascade 6-endo-dig Cyclization |
Investigations into Tautomerism and Prototropic Equilibria in Substituted Aminopyrazoles
The structure and reactivity of aminopyrazoles like this compound are profoundly influenced by tautomerism, a form of constitutional isomerism involving the migration of a proton. nih.gov Both the pyrazole ring and the exocyclic amino group can participate in these equilibria.
Annular Tautomerism (e.g., 3-amino vs. 5-amino tautomers)
For an N-unsubstituted pyrazole, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. In the case of this compound, the N1 position is substituted with a propyl group, which locks the annular tautomerism. However, the principles governing this equilibrium in related N-unsubstituted systems provide insight into the electronic nature of the molecule.
In N-unsubstituted 3(5)-aminopyrazoles, two major annular tautomers can exist: the 3-amino and the 5-amino forms. The equilibrium between these forms is sensitive to the nature of substituents on the pyrazole ring and the solvent. researchgate.net
Substituent Effects : Computational and NMR studies have shown that the relative stability of the tautomers is heavily dependent on the electronic properties of the substituent at the C4 position. researchgate.netmdpi.com Electron-donating groups tend to stabilize the 3-amino tautomer, whereas electron-withdrawing groups (like cyano) favor the 5-amino tautomer. researchgate.netmdpi.com The iodo group at the C4 position of the title compound is weakly electron-withdrawing, which would slightly favor the 5-amino tautomer in a corresponding N-H analogue.
Solvent Effects : The polarity of the solvent can also shift the equilibrium. More polar solvents tend to stabilize the more polar tautomer. For instance, in DMSO, the more polar 5-amino tautomer of some 4-substituted aminopyrazoles is often favored. researchgate.net
NMR spectroscopy is a powerful tool for studying this phenomenon. In some cases, the proton exchange is slow enough on the NMR timescale to allow for the observation of distinct signals for both the 3-amino and 5-amino tautomers in solution. researchgate.net
| Tautomer | Favored by C4 Substituent | General Stability |
| 3-Aminopyrazole | Electron-donating groups | Generally the more stable form in the absence of strong electronic effects. mdpi.comresearchgate.net |
| 5-Aminopyrazole | Electron-withdrawing groups | Becomes more stable as the electron-withdrawing character of the C4 substituent increases. researchgate.netnih.gov |
Side-Chain Tautomerism Considerations
In addition to annular tautomerism, the exocyclic amino group can theoretically participate in amino-imino tautomerism. This involves the migration of a proton from the amino group to a ring nitrogen, creating an imino tautomer.
For this compound, this would result in an equilibrium between the 3-amino form (1H-pyrazol-3-amine) and a 3-imino form (1,2-dihydropyrazol-3-imine). However, extensive experimental and theoretical studies have consistently shown that for aminopyrazoles, the amino tautomer is significantly more stable than the imino tautomer. researchgate.net The aromaticity of the pyrazole ring provides substantial stabilization to the amino form, an advantage that is lost in the non-aromatic imino tautomer. As a result, the concentration of the imino form at equilibrium is generally negligible under normal conditions.
Chemo- and Regioselective Transformations of Polyfunctionalized Pyrazoles
The presence of multiple distinct functional groups—the C4-iodo, the C3-amino, and the N1-propyl groups—on this compound allows for a variety of chemo- and regioselective reactions. The outcome of a given transformation is dictated by the interplay of the electronic and steric properties of these groups.
The primary sites of reactivity are the nucleophilic 3-amino group and the C4-iodo substituent, which is susceptible to metal-catalyzed cross-coupling reactions.
Reactions at the Amino Group : The 3-amino group is a potent nucleophile and is the key functional group for building fused heterocyclic rings, as discussed in sections 3.2.2.1 and 3.2.2.2. Its reaction with various biselectrophiles is a cornerstone of the synthesis of pyrazolo[3,4-d]pyrimidines and other pyrazoloazines. nih.govmdpi.com This reactivity is generally chemoselective, with most electrophiles preferentially attacking the exocyclic nitrogen.
Reactions at the Iodo Group : The carbon-iodine bond at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position. Common examples include:
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds. uwindsor.caorganic-chemistry.org
Sonogashira Coupling : Reaction with terminal alkynes, typically catalyzed by palladium and copper, to install alkynyl groups. nih.gov
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form C-N bonds.
Ullmann Condensation : Copper-catalyzed coupling, for example, with alcohols to form C-O bonds. nih.gov
The iodo group is generally more reactive in these cross-coupling reactions than a corresponding bromo or chloro substituent, allowing for milder reaction conditions. researchgate.net
Electrophilic Substitution : The pyrazole ring itself can undergo electrophilic substitution. The amino group at C3 is a strong activating group, directing electrophiles to the C5 position. However, in the title compound, the C4 position is already substituted with iodine. Direct electrophilic attack at the C5 position is a possibility, for example, in halogenation reactions using N-halosuccinimides (NCS, NBS, NIS). researchgate.net Studies on related 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation occurs selectively at the C4 position. nih.gov For this compound, further electrophilic attack would likely be directed to the C5 position, if conditions are forcing enough to overcome the existing substitution pattern.
The table below summarizes the expected chemo- and regioselectivity for key reaction types.
| Reaction Type | Reagent Class | Primary Reactive Site | Expected Product Type |
| Cyclocondensation | 1,3-Dielectrophiles (e.g., diketones, enones) | 3-Amino group | Fused Pyrazoloazines |
| Cross-Coupling | Organoboron compounds (Suzuki) | C4-Iodo group | 4-Aryl/Alkyl-pyrazoles |
| Cross-Coupling | Terminal Alkynes (Sonogashira) | C4-Iodo group | 4-Alkynyl-pyrazoles |
| Electrophilic Substitution | Halogenating agents (e.g., NBS) | C5-H position | 4-Iodo-5-halo-pyrazoles |
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional structure, electron distribution, and energetic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For pyrazole (B372694) derivatives, DFT, particularly using the B3LYP functional, has been successfully employed to determine ground-state geometries, vibrational frequencies, and other electronic properties. nih.govresearchgate.net
In the case of 4-iodo-1-propyl-1H-pyrazol-3-amine, DFT calculations would be instrumental in optimizing the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The electron-donating amino group and the bulky, electron-donating propyl group, along with the large, polarizable iodine atom, would significantly influence the geometry and electronic distribution of the pyrazole ring. An analysis of the natural charge distribution would likely confirm the electron-donating nature of the amino group and its effect on the pyrazole ring's aromaticity. researchgate.net
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole Ring Note: These are representative values based on general pyrazole studies; specific values for this compound would require dedicated calculations.
| Parameter | Predicted Value Range | Influencing Factors for this compound |
| N1-N2 Bond Length | 1.34 - 1.38 Å | Propyl group on N1 may slightly elongate this bond. |
| N2-C3 Bond Length | 1.32 - 1.36 Å | Amino group at C3 can affect bond order through resonance. |
| C3-C4 Bond Length | 1.40 - 1.44 Å | Substitution with iodine and adjacent amino group influences this bond. |
| C4-C5 Bond Length | 1.37 - 1.41 Å | Iodine at C4 will impact the electronic character of this bond. |
| C5-N1 Bond Length | 1.35 - 1.39 Å | Propyl group at N1 and overall ring strain are key factors. |
| C3-N (Amino) Bond Length | 1.36 - 1.40 Å | Degree of resonance with the pyrazole ring. |
| C4-I Bond Length | 2.05 - 2.15 Å | Standard covalent bond length for iodine on an aromatic ring. |
Ab Initio Methods for Electronic Structure Elucidation
Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy for elucidating electronic structures compared to some DFT methods. ias.ac.inresearchgate.net These methods are crucial for accurately calculating properties like electron correlation energies and for studying systems where DFT might be less reliable.
For this compound, ab initio calculations would be used to refine the understanding of its electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov The electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy would be influenced by the interplay of all substituents. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov Studies on similar aminopyrazoles have used these methods to evaluate substituent effects on the electronic structure and tautomeric stability. researchgate.net
Mechanistic Studies of Synthetic Reactions
Computational chemistry is invaluable for mapping reaction pathways, identifying intermediates, and understanding the factors that control selectivity in chemical syntheses.
The synthesis of this compound involves the introduction of iodo and amino groups at specific positions. Computational studies can elucidate the reasons for the observed regioselectivity.
Iodination: The direct iodination of a 1-propyl-1H-pyrazol-3-amine precursor would need to be highly regioselective to yield the 4-iodo isomer. Computational studies on similar pyrazole systems have shown that iodination using elemental iodine (I₂) mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) is highly regioselective for the 4-position. nih.gov Theoretical calculations could model the transition states for iodine addition at both the C4 and C5 positions, likely demonstrating a lower activation energy for attack at C4 due to the electronic and steric environment created by the existing substituents.
Amination/Synthesis: The Knorr pyrazole synthesis is a common method for creating the pyrazole ring, involving the condensation of a β-diketone with a hydrazine (B178648). rsc.orgnih.gov To achieve the desired structure, a precursor such as a 1,3-dicarbonyl compound would react with propylhydrazine (B1293729). Computational modeling of this reaction could explain the regioselectivity of the initial nucleophilic attack and the subsequent cyclization and dehydration steps. Studies have shown that the regioselectivity is sensitive to pH and the electronic characteristics of the substituents. rsc.org For a precursor to 3-aminopyrazole (B16455), the reaction of propylhydrazine with a β-ketonitrile could be modeled. The calculations would likely show that the more nucleophilic nitrogen of propylhydrazine attacks the carbonyl carbon, leading to the N1-propylated pyrazole ring after cyclization.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational analysis to locate and characterize the transition state structures for the key bond-forming steps (C-I and C-N bond formation) would provide deep mechanistic insight. While specific analyses for this compound are not available, the methodology is well-established.
Such an analysis would involve calculating the energy profile of the reaction pathway, identifying the highest energy point, which corresponds to the transition state. The geometry and vibrational frequencies of this transient structure would be computed. For instance, in the iodination step, the transition state would likely involve a complex of the pyrazole, the iodinating agent, and the oxidant. nih.gov For the cyclization step of the pyrazole synthesis, transition state analysis could reveal whether the mechanism is concerted or stepwise and pinpoint the rate-determining step, which is often the dehydration of a hydroxyl-pyrazolidine intermediate under neutral conditions. rsc.org
Analysis of Tautomeric Stability and Proton Transfer Pathways
Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton. Understanding the relative stability of these tautomers and the pathways for their interconversion is crucial.
For an N-unsubstituted precursor, 3(5)-aminopyrazole exhibits annular prototropic tautomerism. researchgate.net Theoretical calculations, often performed at the DFT (B3LYP) or MP2 level, consistently show that the 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole form. researchgate.netresearchgate.net This preference is largely attributed to the electronic effects of the substituents; electron-donating groups like -NH₂ favor the tautomer where the pyrrole-like nitrogen is adjacent to the substituted carbon (the 3-amino form). nih.gov The presence of an iodine atom at the C4 position would further influence this equilibrium, with calculations on 4-substituted aminopyrazoles showing that the environment and electronic nature of the C4 substituent are significant factors. researchgate.net
Proton transfer between the tautomers can occur via intramolecular or intermolecular pathways. Computational studies have demonstrated that intramolecular proton transfer has a very high activation energy barrier (around 50 kcal/mol). ias.ac.inresearchgate.net In contrast, intermolecular proton transfer, facilitated by other pyrazole molecules or by solvent molecules like water, has a much lower activation barrier (10–14 kcal/mol). nih.govresearchgate.net DFT calculations have been used to model these pathways, showing that water molecules can significantly lower the energy barrier by forming a hydrogen-bonded cyclic transition state, which facilitates a relayed proton transfer. ias.ac.inresearchgate.net
Table 2: Calculated Relative Stabilities and Proton Transfer Barriers for Aminopyrazoles Note: Values are from studies on parent or simply substituted aminopyrazoles and serve as a reference.
| Tautomer/Process | Computational Method | Calculated Energy | Finding | Reference |
| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | ΔG = 9.8 kJ mol⁻¹ | 3-Amino tautomer is more stable. | researchgate.net |
| Intramolecular Proton Transfer | MP2 | ~50 kcal/mol | High energy barrier, unlikely pathway. | researchgate.net |
| Intermolecular Proton Transfer (Dimer) | B3LYP | 17.5 - 19.4 kcal/mol | Lower energy barrier than intramolecular transfer. | ias.ac.in |
| Water-Assisted Proton Transfer | MP2 | 26.6 - 31.8 kcal/mol | Solvent assistance lowers the barrier significantly compared to intramolecular transfer. | ias.ac.in |
Role of Intermolecular Interactions in Tautomeric Preferences
Intermolecular interactions, particularly hydrogen bonding, and the surrounding solvent environment play a crucial role in determining which tautomer is predominant. mdpi.com
In nonpolar solvents, pyrazole derivatives often form dimers or other aggregates through intermolecular hydrogen bonds. mdpi.com For this compound, the amino group (N-H donor) and the pyridine-like nitrogen atom at position 2 (N2, lone pair acceptor) are prime sites for hydrogen bonding. This can lead to the formation of stable dimeric structures, which can influence the tautomeric equilibrium.
The choice of solvent can dramatically alter the energetic balance. rsc.orgresearchgate.net
Nonpolar Solvents (e.g., Chloroform, Benzene): These solvents are less likely to disrupt intermolecular hydrogen bonds between the pyrazole molecules themselves. Dimeric or aggregated forms may be favored. mdpi.com
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule and breaking up intermolecular aggregates. rsc.org They can stabilize the more polar tautomer.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are strong hydrogen bond acceptors and can interact strongly with the N-H protons of the amino group and the pyrazole ring, favoring monomeric species. mdpi.com
Theoretical studies on similar heterocyclic systems confirm that solvent effects can shift the tautomeric equilibrium by several kcal/mol, sometimes even reversing the stability order observed in the gas phase. nih.govmdpi.com For instance, solvents capable of accepting hydrogen bonds are known to favor the amino tautomer in related aminopyrrole systems. researchgate.net
Advanced Spectroscopic Property Predictions
Computational NMR and IR Spectral Analysis
Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. DFT calculations can provide theoretical NMR and IR spectra that, when compared with experimental data, aid in definitive structure elucidation. mdpi.comasrjetsjournal.org
Computational NMR Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orglongdom.org A recent comparative study on 4-halogenated-1H-pyrazoles demonstrated that DFT calculations can successfully predict the chemical shifts. mdpi.comresearchgate.net For 4-iodo-1H-pyrazole, the experimental ¹H NMR chemical shift for the N-H proton is observed at 11.7549 ppm, while the calculated value is 10.00 ppm. mdpi.com This difference is attributed to factors not perfectly modeled by computation, such as tautomerization and complex solvent effects. mdpi.com Similar accuracy would be expected for this compound.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Compound (4-Iodo-1H-pyrazole) . mdpi.com
| Proton | Experimental Shift (ppm in CD₂Cl₂) | Calculated Shift (ppm, mp2/cc-pVTZ) |
| N-H | 11.7549 | 10.00 |
| H3, H5 | ~7.65 | 7.64 |
Computational IR Spectral Analysis: Theoretical calculations of vibrational frequencies can help assign the complex bands observed in an experimental IR spectrum. mdpi.com For pyrazoles, the N-H stretching region (around 3100-3500 cm⁻¹) is particularly important. While calculations for a monomer might predict an N-H stretch around 3400–3500 cm⁻¹, hydrogen bonding in the solid state or in solution significantly lowers this frequency. mdpi.com In the experimental IR spectrum of solid 4-iodo-1H-pyrazole, a sharp feature associated with the N-H stretch is observed at 3110 cm⁻¹. mdpi.com The presence of the propyl and amino groups in this compound would introduce additional vibrational modes, such as C-H and N-H stretches, which can be precisely assigned with the aid of computational analysis.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, including solvents or biological targets, over time. eurasianjournals.com These simulations provide a detailed picture of conformational changes and the stability of intermolecular bonds. nih.govresearchgate.net
MD simulations on pyrazole derivatives have been used to explore their binding stability within the active sites of enzymes. nih.govchemmethod.com For this compound, an MD simulation could model its behavior in a solvent box (e.g., water) to investigate:
Solvation Shell Structure: How solvent molecules arrange around the solute.
Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the pyrazole and solvent molecules, revealing the stability and lifetime of these interactions. mdpi.com
Conformational Flexibility: The rotation around the single bonds of the N-propyl group and the orientation of the amino group.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and Heteronuclear NMR for Structural Assignment and Purity Assessment
The ¹H NMR spectrum of 4-Iodo-1-propyl-1H-pyrazol-3-amine is predicted to exhibit distinct signals corresponding to the protons of the propyl group and the pyrazole (B372694) ring. The N-propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrazole nitrogen. The pyrazole ring itself is expected to show a singlet for the C5-H proton. The protons of the amine (NH₂) group at the C3 position would likely appear as a broad singlet. The purity of the sample can be readily assessed by integrating the proton signals, which should correspond to the number of protons in each environment, and by the absence of unassignable peaks.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the three carbons of the propyl group and the three carbons of the pyrazole ring. The chemical shift of the C4 carbon would be significantly influenced by the directly attached iodine atom, typically resulting in a downfield shift. Similarly, the C3 and C5 carbons would be affected by the attached amino and hydrogen substituents, respectively.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C5-H | ~7.5 | - |
| NH₂ | broad | - |
| N-CH₂ | triplet | ~50-55 |
| CH₂-CH₂-CH₃ | sextet | ~23-28 |
| CH₃ | triplet | ~10-15 |
| C3 | - | ~150-155 |
| C4 | - | ~75-85 |
| C5 | - | ~130-135 |
These are predicted values based on known substituent effects on pyrazole rings and data from similar compounds. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the structural assignment, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the protons of the propyl group (N-CH₂ with -CH₂-CH₃, and -CH₂-CH₃ with the terminal CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for the C5 of the pyrazole ring and the carbons of the propyl group. columbia.edusdsu.eduustc.edu.cn
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the propyl group relative to the pyrazole ring.
Solid-State NMR Spectroscopy
In the solid state, molecules may adopt different conformations and packing arrangements compared to in solution. Solid-state NMR (ssNMR) spectroscopy can provide valuable insights into the structure of crystalline forms of this compound. acs.org By analyzing the chemical shifts and line widths in the ssNMR spectra, information about polymorphism, tautomeric forms, and intermolecular interactions can be obtained. acs.orgcdnsciencepub.com
Single Crystal X-ray Diffraction (SCXRD) for Atomic Level Structural Elucidation
The most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level is single-crystal X-ray diffraction (SCXRD).
Determination of Molecular Geometry and Conformation
An SCXRD analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. Based on the known structures of similar pyrazole derivatives, the pyrazole ring is expected to be essentially planar. irjet.netmdpi.com The analysis would also reveal the conformation of the N-propyl group relative to the pyrazole ring, including the torsion angles that define its orientation.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The amino group at the C3 position provides two hydrogen bond donors (N-H), which can interact with the pyridine-like nitrogen (N2) of adjacent pyrazole rings, forming hydrogen-bonded networks. researchgate.netnih.govnih.gov The crystal structure of the related compound 4-iodo-1H-pyrazole shows a catemeric H-bonded motif. mdpi.com The presence of the N-propyl group and the C3-amino group would likely lead to a more complex, three-dimensional hydrogen-bonding network. Additionally, weaker interactions such as C-H···N or potentially C-H···I interactions may also play a role in stabilizing the crystal structure.
Absolute Stereochemistry Determination
The molecular structure of this compound is achiral. It does not possess any stereocenters or exhibit axial or planar chirality. Consequently, the determination of absolute stereochemistry is not applicable to this compound.
Advanced Crystallization Techniques for Small Organic Molecules
While specific crystallization studies for this compound are not extensively documented in the literature, insights can be drawn from its parent compound, 4-iodo-1H-pyrazole. mdpi.com Crystals of 4-iodo-1H-pyrazole have been successfully obtained through sublimation. mdpi.com This technique, which involves the phase transition of a substance directly from a solid to a gas, followed by condensation back to a solid, can be effective for purifying small organic molecules that are thermally stable.
The crystal structure of 4-iodo-1H-pyrazole, determined by X-ray crystallography, reveals an orthorhombic Cmme space group. mdpi.com A notable feature is the presence of crystallographic disorder, with the molecule disordered over four positions. mdpi.com For this compound, the introduction of the N-propyl and 3-amino groups would significantly influence crystal packing. The flexible propyl chain could introduce conformational polymorphism, while the amino group provides an additional hydrogen bond donor site, likely altering the intermolecular hydrogen bonding motifs observed in the parent pyrazole. mdpi.com Techniques such as slow evaporation from various solvents, vapor diffusion, and co-crystallization could be explored to obtain high-quality single crystals suitable for X-ray diffraction analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound.
Characterization of Functional Groups and Bond Vibrations
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. Based on data from analogous N-substituted pyrazoles, the following vibrations can be predicted. nih.govacs.org The N-H stretching vibrations of the primary amine group are anticipated in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the propyl group's CH₃ and CH₂ moieties would appear around 2960-2850 cm⁻¹. nih.gov
The pyrazole ring itself has characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to be observed in the 1600-1450 cm⁻¹ region. nih.govnih.gov The C-I stretching vibration, a key feature of this molecule, is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3200 |
| C-H Stretch (asymmetric/symmetric) | Propyl Group (-CH₂, -CH₃) | 2960 - 2850 |
| C=N / C=C Stretch | Pyrazole Ring | 1600 - 1450 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |
| C-H Bend (scissoring/rocking) | Propyl Group (-CH₂, -CH₃) | 1470 - 1370 |
| C-N Stretch | Amine and Propyl Group | 1350 - 1000 |
Note: This table is predictive and based on characteristic frequencies of similar functional groups and structures. nih.govacs.orgnih.gov
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-I bond, which can sometimes give a strong Raman signal.
Probing Intermolecular Interactions and Hydrogen Bonding Networks
The presence of the 3-amino group and the pyrazole ring's sp²-hybridized nitrogen atom makes this compound capable of forming significant intermolecular hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazole nitrogen at position 2 can act as a hydrogen bond acceptor.
In the solid state, these interactions would lead to the formation of distinct supramolecular structures. Analysis of the N-H stretching region in the IR spectrum can provide evidence of hydrogen bonding; a broadening of the peaks and a shift to lower frequencies compared to the gas phase are indicative of such interactions. The crystal structure of the related 4-iodo-1H-pyrazole shows a catemeric H-bonded network involving the pyrrole-like NH group and the pyridinic N atom of adjacent molecules. mdpi.com It is highly probable that the amino group in this compound would participate in, and likely dominate, the hydrogen bonding network, potentially forming dimers or extended chains.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally determined.
The calculated monoisotopic mass of the neutral molecule (C₆H₁₀IN₃) is 266.9919 Da. In electrospray ionization (ESI) positive mode, the compound would be detected as the protonated molecule, [M+H]⁺.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|
Note: The calculated m/z is for the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N).
Analysis of the fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely include:
Loss of the propyl group: A neutral loss of 43.05 Da (-C₃H₇) leading to a fragment ion corresponding to [M-C₃H₇]⁺.
Loss of iodine: Cleavage of the C-I bond, resulting in the loss of an iodine radical (126.90 Da).
Cleavage of the pyrazole ring.
These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring is an aromatic system, and its π-electrons, along with the lone pairs on the nitrogen and iodine atoms, and the amino group, will give rise to characteristic absorptions.
The expected electronic transitions are primarily π → π* and n → π*. The amino group acts as an auxochrome, which, due to its lone pair of electrons, can donate electron density to the pyrazole ring, typically causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazole. The iodine atom, also an auxochrome, further influences the electronic structure. The UV-Vis spectrum would likely show absorption maxima in the 200-400 nm range, characteristic of substituted aromatic heterocycles.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple pyrazole derivatives are not typically highly fluorescent unless incorporated into a larger, more rigid, or highly conjugated system. Therefore, this compound is expected to exhibit weak or no fluorescence.
Other Advanced Spectroscopic and Microscopic Techniques
The comprehensive characterization of "this compound" is advanced by a suite of sophisticated analytical methods that probe its elemental composition, surface characteristics, and atomic-level structural details. These techniques, including X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and methods utilizing synchrotron radiation, provide insights that are complementary to standard spectroscopic techniques like NMR and IR.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the surface chemistry of a sample, providing information from the top 5-10 nanometers. youtube.com For "this compound," XPS analysis would yield specific binding energy data for the core electrons of iodine, nitrogen, and carbon.
The binding energy of a core electron is sensitive to the chemical environment of the atom. For instance, the nitrogen atoms in the pyrazole ring will exhibit different binding energies from the nitrogen in the amine group due to differences in their local electronic environments. Similarly, the carbon atoms in the propyl chain can be distinguished from those in the pyrazole ring. The iodine atom, being a key feature of the molecule, would produce characteristic peaks, such as the I 3d doublet (3d₅/₂ and 3d₃/₂), whose precise positions would confirm the covalent C-I bond.
Detailed Research Findings:
In an XPS analysis of "this compound," a monochromatic X-ray source, typically Al Kα (1486.6 eV), would irradiate the sample, causing the emission of photoelectrons. youtube.com An electron energy analyzer measures the kinetic energy of these emitted electrons. The binding energy (BE) is then calculated using the equation:
BE = hν - KE - Φ
where hν is the energy of the X-ray photon, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.
The resulting spectrum would consist of peaks corresponding to the core level electrons of each element present. High-resolution scans of individual peaks can reveal subtle shifts in binding energy, known as chemical shifts, which provide information about the oxidation state and local bonding environment. For example, the N 1s spectrum could be deconvoluted into two components representing the pyrrolic-type and pyridinic-type nitrogens of the pyrazole ring, and a third component for the exocyclic amine group.
Table 1: Predicted Core-Level Binding Energies for this compound
| Element | Orbital | Predicted Binding Energy (eV) | Chemical Environment Information |
| Iodine | I 3d₅/₂ | ~619-621 | C-I covalent bond |
| Nitrogen | N 1s | ~398-401 | Pyrazole ring nitrogens, exocyclic amine |
| Carbon | C 1s | ~284-287 | Propyl chain (C-C, C-H), Pyrazole ring (C-N, C=C, C-I) |
Scanning Electron Microscopy (SEM) for Morphological Structure Analysis
Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the micromorphology of solid materials. It utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of a specimen. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity.
For "this compound," which is expected to be a crystalline solid at room temperature, SEM analysis would provide high-resolution images of its crystal habit, particle size, and size distribution. This is crucial for understanding the material's physical properties, such as its dissolution rate and flowability, which are important in various applications. Studies on other pyrazole derivatives have successfully used SEM to visualize their surface features and structure. researchgate.net For instance, the technique can reveal whether the compound forms well-defined geometric crystals, amorphous particles, or aggregates. Furthermore, advanced SEM analysis, such as fractal analysis of the images, can quantify the complexity and texture of the particle surfaces. mdpi.com
Detailed Research Findings:
Table 2: Morphological Information from SEM Analysis
| Parameter | Description | Significance |
| Particle Shape/Crystal Habit | The external shape of individual crystals (e.g., needles, plates, prisms). | Influences packing, flow, and dissolution properties. |
| Particle Size | The dimensions of the individual particles or crystals. | Affects surface area, reactivity, and bioavailability. |
| Surface Topography | The fine-scale features on the particle surface (e.g., smoothness, roughness, pores). | Impacts inter-particle interactions and surface reactivity. |
| Aggregation/Agglomeration | The state of particle clustering. | Determines the effective particle size and powder density. |
Novel Experimental Techniques Using Synchrotron Radiation
Synchrotron radiation sources are powerful tools that generate extremely bright and energetic beams of light, primarily X-rays. desy.de This high-intensity, tunable, and polarized radiation enables a range of advanced analytical techniques that are not feasible with conventional laboratory sources. osti.govresearchgate.net For a halogenated organic compound like "this compound," synchrotron-based methods can provide unparalleled insight into its electronic and geometric structure. nih.govresearchgate.net
Techniques such as X-ray Absorption Spectroscopy (XAS) and high-resolution X-ray Diffraction (XRD) are particularly relevant. nih.govrsc.org XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can probe the local atomic environment of the iodine atom with high specificity. EXAFS can determine the precise I-C bond length and the coordination number and distances to neighboring atoms, while XANES provides information on the oxidation state and geometry of the iodine atom. High-resolution powder XRD performed at a synchrotron source can yield highly accurate crystal structure data, enabling the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov Another powerful technique is Synchrotron Radiation Induced X-ray Emission (SRIXE), which can be used for highly sensitive elemental mapping. nih.gov
Detailed Research Findings:
In a hypothetical EXAFS experiment on "this compound," the sample would be exposed to a monochromatic X-ray beam from the synchrotron, and the energy of the beam would be scanned through the iodine K-edge or L-edge. The absorption of X-rays by the iodine atoms would be measured as a function of energy. The resulting spectrum shows oscillations (the EXAFS signal) past the absorption edge. Analysis of these oscillations provides information about the local atomic structure around the iodine atom, including the identity of neighboring atoms, their distance from the iodine atom, and the degree of local disorder. This would allow for a very precise measurement of the C4-I bond distance in the pyrazole ring.
Table 3: Application of Synchrotron Techniques to this compound
| Technique | Abbreviation | Information Obtained |
| Extended X-ray Absorption Fine Structure | EXAFS | Precise determination of I-C bond length and coordination environment of the iodine atom. |
| X-ray Absorption Near Edge Structure | XANES | Information on the oxidation state and local geometry of the iodine atom. |
| High-Resolution Powder X-ray Diffraction | HRPD | Highly accurate crystal structure determination, including lattice parameters, bond lengths, and angles. |
| Synchrotron Radiation Induced X-ray Emission | SRIXE | Highly sensitive elemental mapping to determine the spatial distribution of iodine within a sample matrix. |
Applications in Materials Science and Ligand Design
Development of 4-Iodo-1-propyl-1H-pyrazol-3-amine as a Ligand for Transition Metal Complexes
Pyrazole (B372694) derivatives are widely recognized for their ability to form stable complexes with a variety of transition metals, acting as versatile ligands in coordination chemistry. researchgate.netnih.govresearchgate.netresearchgate.net The specific substituents on the this compound ring system are expected to confer specific properties to its metal complexes, influencing their structure, stability, and reactivity. The N-propyl group provides steric bulk, the iodo atom acts as a reactive site for further functionalization, and the amino group offers an additional coordination site and the potential for hydrogen bonding.
The coordination chemistry of pyrazole-based ligands is extensive, with complexes reported for a wide range of transition metals including copper, zinc, nickel, cobalt, and ruthenium. researchgate.netnih.govchemrxiv.org this compound is expected to coordinate to metal centers primarily through the pyridine-like N2 atom of the pyrazole ring, a common binding mode for N-substituted pyrazoles. semanticscholar.org
Furthermore, the presence of the 3-amino group introduces the possibility of chelation, where the ligand binds to the metal center through both the N2 atom and the nitrogen of the amino group, forming a stable five-membered ring. This bidentate coordination mode can lead to the formation of robust and well-defined complex geometries. The coordination behavior is anticipated to vary depending on the metal ion, its oxidation state, and the reaction conditions.
| Metal Center | Potential Coordination Mode | Expected Complex Geometry |
| Copper(II) | Monodentate (N2) or Bidentate (N2, NH2) | Square Planar or Octahedral nih.gov |
| Zinc(II) | Monodentate (N2) or Bidentate (N2, NH2) | Tetrahedral researchgate.net |
| Nickel(II) | Bidentate (N2, NH2) | Octahedral |
| Palladium(II) | Monodentate (N2) | Square Planar |
| Ruthenium(II) | Bidentate (N2, NH2) | Octahedral nih.gov |
The substituents on the pyrazole ring play a crucial role in modulating the steric and electronic properties of the ligand, which in turn affects the characteristics of the resulting metal complexes. chemrxiv.orgresearchgate.net
N1-Propyl Group : The propyl group at the N1 position provides steric bulk near the coordination site. This steric hindrance can influence the number of ligands that can coordinate to a metal center, affect the geometry of the complex, and potentially create a specific pocket around the metal, which can be advantageous in catalysis.
C4-Iodo Group : The iodine atom at the C4 position has a significant electronic influence. As a halogen, it is an electron-withdrawing group, which decreases the electron density of the pyrazole ring. This can affect the Lewis basicity of the N2 donor atom, thereby influencing the strength of the metal-ligand bond. semanticscholar.org Additionally, the carbon-iodine bond serves as a valuable synthetic handle for post-coordination modification of the ligand through cross-coupling reactions. nih.govarkat-usa.orgnih.gov
C3-Amino Group : The amino group at the C3 position is a strong electron-donating group. This has an opposing electronic effect to the iodo group, increasing the electron density of the ring and enhancing the donor capacity of the N2 atom. The amino group's N-H protons can also participate in hydrogen bonding, which can influence the secondary coordination sphere and the supramolecular assembly of the complexes. nih.gov
| Substituent | Type | Effect on Ligand Properties |
| 1-Propyl | Steric Bulk / Electron-Donating (Alkyl) | Influences complex geometry; can enhance solubility. |
| 4-Iodo | Electron-Withdrawing | Reduces Lewis basicity of N2; provides a site for functionalization. |
| 3-Amino | Electron-Donating / H-bond Donor | Increases Lewis basicity of N2; enables chelation and hydrogen bonding. |
Catalytic Applications of Pyrazole-Based Metal Complexes
Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts for a variety of organic transformations. nih.govresearchgate.netnih.govmdpi.com The tunability of the pyrazole ligand framework allows for the rational design of catalysts with specific activities and selectivities. The combination of substituents in this compound suggests that its metal complexes could be promising candidates for several catalytic applications.
Transfer hydrogenation is a powerful method for the reduction of ketones, aldehydes, and imines, often using alcohols like 2-propanol as the hydrogen source. Ruthenium and iridium complexes with nitrogen-based ligands are particularly active in this transformation. nih.gov Protic pyrazole ligands have been shown to participate directly in the catalytic cycle through metal-ligand cooperation, where the N-H proton plays a key role in the hydrogen transfer steps. nih.govnih.gov
While the N1-propyl group of this compound prevents it from acting as a traditional protic pyrazole ligand, the 3-amino group can potentially fulfill a similar role. Ruthenium complexes bearing this ligand could facilitate the transfer of hydrogen from the alcohol to the substrate, with the amino group possibly participating in the proton transfer relay.
The presence of the 4-iodo substituent makes this ligand and its complexes highly suitable for applications in cross-coupling catalysis. arkat-usa.org The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal centers, such as palladium(0) or copper(I). nih.govnih.gov
Sonogashira Coupling : The reaction of the 4-iodo-pyrazole moiety with terminal alkynes, catalyzed by palladium and copper complexes, would lead to the formation of a C-C bond, yielding 4-alkynylpyrazole derivatives. arkat-usa.orgnih.gov This reaction could be performed on the free ligand or on a pre-formed metal complex, allowing for the synthesis of more complex ligand architectures.
Suzuki and Heck Coupling : Similarly, palladium-catalyzed Suzuki coupling with boronic acids or Heck coupling with alkenes could be employed to introduce aryl, heteroaryl, or vinyl groups at the 4-position of the pyrazole ring.
These post-coordination modifications are powerful strategies for fine-tuning the properties of the metal complex or for attaching the catalytic unit to a solid support.
The role of protic N-H groups in pyrazole ligands has been a subject of significant study, particularly in catalysis involving metal-ligand cooperation. nih.govresearchgate.netnih.gov In these systems, the pyrazole N-H is not merely a spectator but an active participant in bond activation and formation. Deprotonation of the pyrazole can alter the electron density at the metal center, and the N-H bond can act as a proton shuttle in catalytic cycles, such as in transfer hydrogenation. nih.gov
For this compound, the N-H protons of the 3-amino group could engage in analogous cooperative mechanisms. For instance, in a catalytic cycle, the amino group could be deprotonated or act as a hydrogen bond donor to activate a substrate. This bifunctional nature, where the metal center acts as a Lewis acid and the amino group interacts with the substrate, can lead to enhanced catalytic activity and selectivity. nih.gov This concept of metal-ligand cooperation is a cornerstone of modern catalyst design, and ligands like this compound provide a platform to explore these principles.
Integration into Novel Organic Materials and Functional Materials
The unique combination of a heterocyclic ring, a heavy atom, and functional groups suggests that this compound could serve as a valuable building block for a variety of functional organic materials. The pyrazole core provides a stable aromatic system, while the iodo and amine groups offer sites for further chemical modification, enabling the tuning of its electronic and physical properties.
Building Blocks for Conjugated Systems
In the synthesis of conjugated polymers and molecules, aryl halides, such as iodinated compounds, are common precursors for cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. The iodo group on the pyrazole ring of this compound could be readily utilized in such reactions to link the pyrazole unit with other aromatic or unsaturated moieties. This would extend the π-conjugation of the resulting material, a key requirement for organic electronic applications. The amine group could also be used as a point of attachment or to modulate the electronic properties of the conjugated system.
Potential in Organic Electronics and Optoelectronics (e.g., OLEDs)
The development of new materials for organic light-emitting diodes (OLEDs) is a rapidly growing field. Pyrazole derivatives have been investigated for their potential as host materials, hole-transporting materials, and electron-transporting materials in OLED devices. The incorporation of a heavy atom like iodine can promote intersystem crossing, which is a crucial process for achieving high efficiency in phosphorescent OLEDs. Therefore, materials derived from this compound could potentially exhibit interesting electroluminescent properties.
Charge-Transfer Processes at Organic and Hybrid Heterojunctions
Charge transfer at the interface between different organic or organic-inorganic materials is fundamental to the operation of organic solar cells and other electronic devices. The electron-rich nature of the pyrazole ring, combined with the electron-withdrawing or -donating potential of its substituents, could allow materials based on this compound to participate in charge-transfer processes. The specific nature of this process would depend on the energy levels of the material it is interfaced with.
Materials for Photodynamic Therapy and Photo-switching Applications
Photodynamic Therapy (PDT): A key requirement for a photosensitizer in PDT is the ability to generate reactive oxygen species upon light excitation. This is often facilitated by efficient intersystem crossing from the excited singlet state to the triplet state. The "heavy atom effect" of iodine is known to enhance this process. Consequently, it is plausible that this compound, or derivatives thereof, could act as photosensitizers for PDT, although no specific studies have confirmed this.
Photo-switching Applications: Photo-switchable molecules can change their properties upon irradiation with light of a specific wavelength. While some pyrazole-containing compounds have been investigated as photo-switches, there is no available data to suggest that this compound exhibits photochromic behavior. The development of such properties would likely require significant molecular engineering to introduce a photo-responsive unit.
Future Directions and Emerging Research Avenues
Exploration of Green Chemistry Methodologies for Synthesis
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov The principles of green chemistry offer a pathway to develop more sustainable and environmentally benign synthetic routes. nih.gov Future research on the synthesis of 4-Iodo-1-propyl-1H-pyrazol-3-amine should prioritize the adoption of these principles.
Key areas of exploration include:
Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net For instance, nano-ZnO has been used as an efficient catalyst for pyrazole synthesis in an aqueous medium. nih.gov
Catalyst Development: The development of reusable and non-toxic catalysts is crucial. rsc.org Research into solid-supported catalysts, such as metal complexes on silica-coated nanoparticles, could offer high efficiency and easy separation, minimizing waste. rsc.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to reduce reaction times, increase yields, and lower energy consumption in the synthesis of various heterocyclic compounds, including pyrazoles. mdpi.commdpi.com These techniques could be adapted for the synthesis of this compound.
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. mdpi.com Designing an MCR for this compound would be a significant step towards a more sustainable synthetic process.
Advanced Computational Modeling for Property Prediction and Rational Design
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new compounds with desired characteristics. eurasianjournals.com For this compound, computational modeling can accelerate the discovery of its potential applications.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netnih.gov Such studies can provide insights into its stability, preferred tautomeric forms, and potential reaction pathways. nih.gov
Molecular Docking Simulations: If potential biological targets are identified, molecular docking can be used to predict the binding affinity and mode of interaction of this compound with these targets. nih.gov This is particularly relevant for drug discovery applications. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate the structural features of these molecules with their biological activity or physical properties. This can guide the rational design of more potent or effective derivatives.
Prediction of Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and membrane permeability, which are crucial for assessing the drug-likeness of a compound. nih.gov
Development of High-Throughput Synthetic and Screening Approaches
High-throughput synthesis (HTS) and screening are essential technologies in modern drug discovery and materials science, allowing for the rapid generation and evaluation of large libraries of compounds. nih.govscilit.com Applying these approaches to this compound and its derivatives could significantly accelerate the identification of new leads.
Key research avenues include:
Combinatorial Synthesis: Developing a robust combinatorial synthesis strategy to create a library of analogues of this compound by varying the substituents at different positions of the pyrazole ring.
Automated Synthesis and Purification: Utilizing automated synthesis platforms to streamline the production of the compound library, thereby increasing efficiency and reproducibility.
High-Throughput Screening (HTS) Assays: Designing and implementing HTS assays to rapidly screen the library for desired biological activities (e.g., enzyme inhibition, antimicrobial activity) or material properties (e.g., fluorescence, conductivity). cijournal.ru The integration of ADME (absorption, distribution, metabolism, and excretion) property analysis early in the screening process can ensure that identified compounds have favorable pharmacokinetic profiles. chemmethod.com
Interdisciplinary Research with Materials Science and Catalysis
The unique structural features of pyrazoles, including their ability to act as ligands for metal ions, make them attractive candidates for applications in materials science and catalysis. mdpi.comnih.gov The presence of an iodine atom in this compound offers a handle for further functionalization through cross-coupling reactions, expanding its potential in these fields. arkat-usa.orgresearchgate.net
Future interdisciplinary research could explore:
Metal-Organic Frameworks (MOFs): Investigating the use of this compound or its derivatives as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, or catalysis.
Organic Light-Emitting Diodes (OLEDs): Substituted pyrazoles have been explored for their use in OLED materials. arkat-usa.org The photophysical properties of this compound and its derivatives could be investigated to assess their potential in this area.
Homogeneous and Heterogeneous Catalysis: The pyrazole moiety can coordinate with transition metals to form catalytically active complexes. nih.gov Research could focus on synthesizing such complexes with this compound and evaluating their performance in various organic transformations. The development of pyrazole-based catalysts supported on nanoparticles is also a promising area. rsc.org
Expanding the Chemical Space of Substituted Pyrazoles for Novel Applications
The true potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of a wide array of new chemical entities. mdpi.comnih.gov The strategic modification of its structure can lead to compounds with novel and enhanced properties.
Future research should focus on:
Functionalization of the Pyrazole Core: Utilizing the existing functional groups (iodo and amino) and the pyrazole ring itself for further chemical transformations. The iodine atom is particularly valuable as it allows for the introduction of various substituents via cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. arkat-usa.orgresearchgate.net
Synthesis of Fused Heterocyclic Systems: The amino group can be used as a handle to construct fused pyrazole systems, such as pyrazolopyrimidines or pyrazolopyridines, which are known to possess significant biological activities. nih.gov
Introduction of Diverse Substituents: Systematically introducing a variety of substituents at the N1-propyl chain and other available positions on the pyrazole ring to explore the structure-activity relationships and fine-tune the properties of the resulting compounds. The incorporation of fluorine or fluoroalkyl groups, for example, can positively affect physicochemical and biological properties. nih.gov
Development of Bioisosteres: The pyrazole ring can act as a bioisostere for other aromatic rings, potentially leading to improved pharmacological profiles. nih.gov This principle can be applied to design new drug candidates based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 4-Iodo-1-propyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves halogenation or substitution reactions. For example, iodination at the pyrazole C4 position can be achieved using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under reflux. A key challenge is avoiding over-substitution or ring degradation. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of pyrazole precursor to ICl) and temperature (60–80°C) improves yields to ~70–80% . For propyl group introduction, alkylation of the pyrazole nitrogen with 1-iodopropane in the presence of a base like cesium carbonate enhances regioselectivity .
Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
- NMR Spectroscopy: H NMR (400 MHz, CDCl3) typically shows distinct signals: δ 1.02 (t, 3H, propyl CH3), δ 3.2–3.4 (m, 2H, N-CH2), and δ 6.8 (s, 1H, pyrazole C5-H). C NMR confirms the iodine substituent via deshielded C4 (~140 ppm) .
- Mass Spectrometry: HRMS (ESI) should match [M+H]+ = 252.02 g/mol (±0.01 Da). Discrepancies may indicate incomplete iodination or propyl group loss .
- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., N1 vs. N2 alkylation). SHELX programs are recommended for structure refinement .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The C4 iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) replaces iodine with aryl groups. Kinetic studies show iodine’s leaving-group ability is pH-dependent: neutral conditions favor retention, while basic conditions (>pH 9) accelerate substitution . Competing pathways (e.g., pyrazole ring opening) must be suppressed using low temperatures (0–25°C) and excess ligand (e.g., XPhos).
Data Contradiction Analysis:
Q. What computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like kinase enzymes. The pyrazole N3 amine often forms hydrogen bonds with catalytic lysine residues (e.g., EGFR kinase).
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values. Iodine’s +M effect enhances electron density at C5, improving binding to hydrophobic pockets .
- MD Simulations: GROMACS can assess stability of ligand-protein complexes. The propyl group’s flexibility may reduce binding entropy; rigidifying via cyclopropane substitution improves affinity .
Q. Comparative Table: Pyrazole Derivatives
| Compound | Substituent | IC50 (nM) | Target |
|---|---|---|---|
| 4-Iodo-1-propyl derivative | I, C3-NH2 | 120 ± 15 | EGFR |
| 4-Bromo-1-ethyl derivative | Br, C3-NH2 | 250 ± 30 | EGFR |
| 4-H-1-propyl derivative | H, C3-NH2 | >1000 | EGFR |
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., ATP concentration in kinase assays). Discrepancies often arise from varying [ATP] (1 mM vs. 10 µM).
- Control Experiments: Include reference inhibitors (e.g., erlotinib for EGFR) to calibrate activity.
- Meta-Analysis: Pool data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines). Outliers may reflect impurities; HPLC purity >95% is critical .
Q. What strategies mitigate instability of this compound in aqueous media?
Methodological Answer:
- Formulation: Lyophilize with cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce hydrolysis.
- pH Control: Stability is highest at pH 6–7. Buffers like phosphate (50 mM) prevent acid-catalyzed deiodination .
- Light Protection: Iodinated pyrazoles are photosensitive. Store in amber vials under N2 atmosphere.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
